molecular formula C9H10F3N3 B3407603 1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-amine CAS No. 756501-35-6

1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-amine

Cat. No.: B3407603
CAS No.: 756501-35-6
M. Wt: 217.19 g/mol
InChI Key: LDHZTKVFHPXVAY-UHFFFAOYSA-N
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Description

“1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-amine” is a chemical compound that contains a trifluoromethyl group and a pyridine ring . It’s part of a class of compounds known as pyrimidinamines, which are widely used in the development of agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridine ring and a trifluoromethyl group. The empirical formula is C6H5F3N2, and the molecular weight is 162.11 .


Physical and Chemical Properties Analysis

The compound is a solid with a melting point of 58-62 °C . The SMILES string representation of the compound is Nc1ccnc(c1)C(F)(F)F .

Future Directions

The demand for pyrimidinamine derivatives, including “1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-amine”, has been increasing steadily due to their excellent biological activity and unique mode of action . Future research may focus on exploring new compounds with improved fungicidal activity .

Properties

IUPAC Name

1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3/c10-9(11,12)6-1-2-14-8(3-6)15-4-7(13)5-15/h1-3,7H,4-5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHZTKVFHPXVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CC(=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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